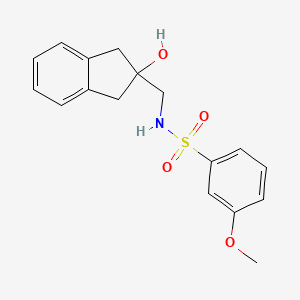![molecular formula C15H14ClNO2 B2443505 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 196875-74-8](/img/structure/B2443505.png)
2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Applications
Research has indicated that related phenolic compounds, such as 2,4-D, have significant relevance in environmental science, particularly concerning their sorption to soil, organic matter, and minerals. These compounds, due to their interaction with various soil parameters, play a crucial role in environmental chemistry and the understanding of herbicide behavior in different ecosystems (Werner, Garratt, & Pigott, 2012).
Role in Analyte Detection
The compound, due to its phenolic structure, may also have implications in the field of chemosensor development. Similar compounds have been utilized for the detection of a wide range of analytes, showcasing their potential in environmental monitoring and chemical analysis (Roy, 2021).
Wastewater Treatment
Given the structural similarities with other chlorophenoxy compounds, the compound might be relevant in wastewater treatment, especially in dealing with effluents from the pesticide industry. Research suggests that certain biological processes and activated carbon are effective in removing such compounds, hinting at the potential applicability of 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol in similar treatment processes (Goodwin, Carra, Campo, & Soares, 2018).
Food Industry and Nutraceutical Applications
Phenolic compounds, such as chlorogenic acid, have demonstrated numerous health-promoting properties and have been used as nutraceuticals for the prevention and treatment of various conditions. Their antimicrobial properties are also valuable in the food industry for the preservation of products, highlighting the potential uses of related compounds in these fields (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental Chemistry and Toxicology
The environmental occurrence and degradation behavior of phenolic compounds like triclosan underline their significance in environmental chemistry and toxicology studies. Understanding their environmental fate, toxicological profiles, and degradation products is crucial for assessing their impact on ecosystems and human health (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Antioxidant Applications
Compounds derived from similar phenolic structures have shown pronounced antioxidant activity, making them candidates for use as antioxidant additives in various industries. Their ability to act as metal deactivators by forming stable complexes with metal ions further highlights their potential industrial applications (Alexanyan et al., 2019).
Direcciones Futuras
The future research directions could involve exploring the synthesis methods, chemical reactions, and biological activities of “2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol”. Given the wide range of biological activities exhibited by Schiff bases and their metal complexes, this compound could potentially be explored for its therapeutic potential .
Propiedades
IUPAC Name |
2-[(4-chloro-2-methylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQKUSPMWRDHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2443427.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2443430.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2443431.png)


![N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2443437.png)
![4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2443438.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2443439.png)

![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)
![[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2443443.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)